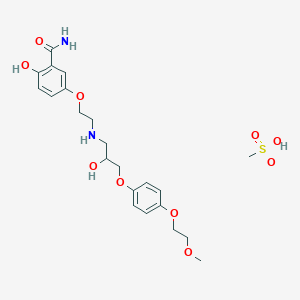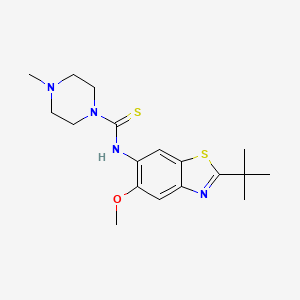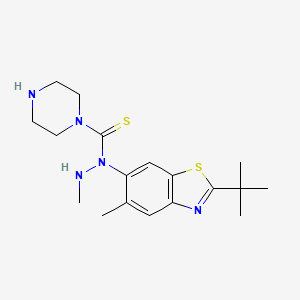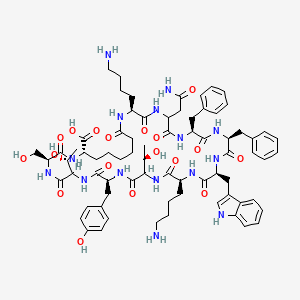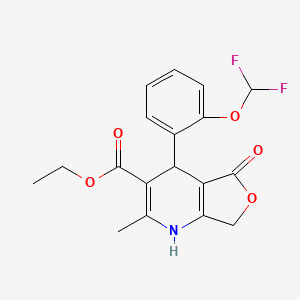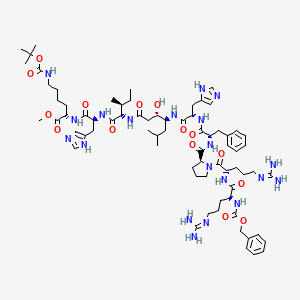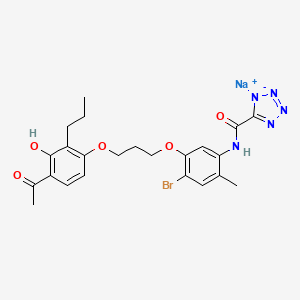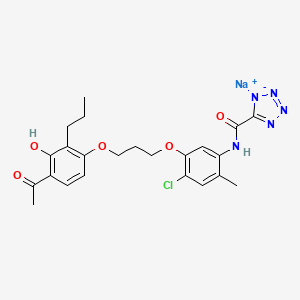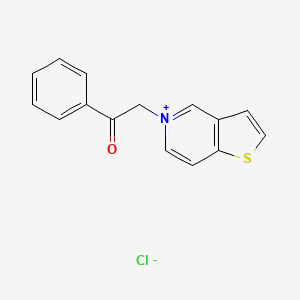
5-Phenacylthieno(3,2-c)pyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CH 200 is a new antiarrhythmic drug. CH-200 suppressed arrhythmia in beagle dogs more effectively than did procainamide and lidocaine. The antiarrhythmic effects of CH-200 and procainamide developed slowly and lasted longer than those of lidocaine.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
5-Phenacylthieno(3,2-c)pyridinium chloride is involved in various chemical synthesis processes. For instance, it participates in the synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines, leading to compounds with potential pharmacological significance (Bush & Babaev, 2003). Another study highlights its role in synthesizing novel analogues of vitamin B6, aimed at developing reactivators of organophosphorus compound-inhibited acetylcholinesterase (Gašo-Sokač et al., 2010).
Catalytic Activities
Molybdenum(VI)-pyrazolylpyridine complexes, which include derivatives of 5-Phenacylthieno(3,2-c)pyridinium chloride, show catalytic activity in olefin epoxidation. This suggests its potential application in industrial chemical processes (Coelho et al., 2011).
Materials Science
In materials science, 5-Phenacylthieno(3,2-c)pyridinium chloride derivatives have been used in the preparation of polyaniline/cycloadduct composites. These composites demonstrate biocidal activity against biofouling-causing organisms, indicating their usefulness in antimicrobial applications (El-Sayed et al., 2018).
Surface Enhanced Raman Spectroscopy
The compound also finds application in spectroscopy, as shown in a study on surface-enhanced Raman spectroscopy of pyridine and pyridinium ions, including 5-Phenacylthieno(3,2-c)pyridinium chloride, on silver electrodes. This has implications for analytical chemistry and sensor technology (Rogers et al., 1984).
Analytical Chemistry
In analytical chemistry, 5-Phenacylthieno(3,2-c)pyridinium chloride is involved in the development of PVC membrane potentiometric sensors. These sensors have been used for the selective determination of neodymium(III), indicating its importance in trace metal analysis (Shamsipur et al., 2005).
Propiedades
Número CAS |
64955-45-9 |
|---|---|
Nombre del producto |
5-Phenacylthieno(3,2-c)pyridinium chloride |
Fórmula molecular |
C15H12ClNOS |
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
1-phenyl-2-thieno[3,2-c]pyridin-5-ium-5-ylethanone;chloride |
InChI |
InChI=1S/C15H12NOS.ClH/c17-14(12-4-2-1-3-5-12)11-16-8-6-15-13(10-16)7-9-18-15;/h1-10H,11H2;1H/q+1;/p-1 |
Clave InChI |
MGHBUJPFMXGVPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC3=C(C=C2)SC=C3.[Cl-] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C[N+]2=CC3=C(C=C2)SC=C3.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
53885-65-7 (bromide) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
06-14C 5-phenacylthieno(3,2-c)pyridinium bromide 5-phenacylthieno(3,2-c)pyridinium chloride CH 200 CH-200 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



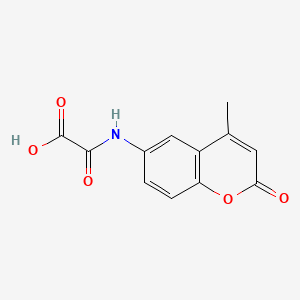
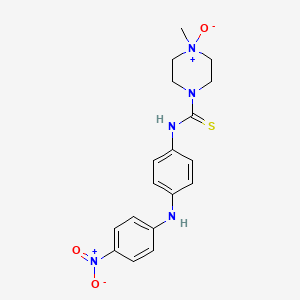
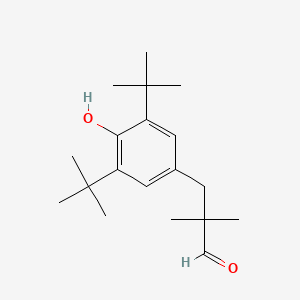
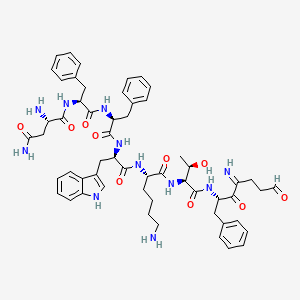
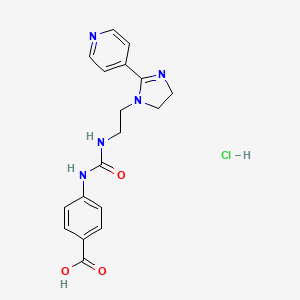
![Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668479.png)
